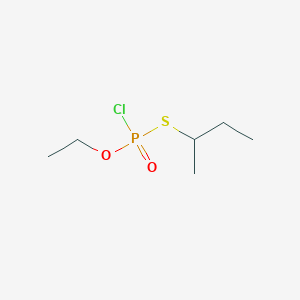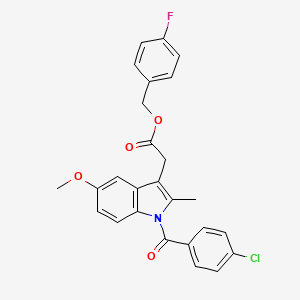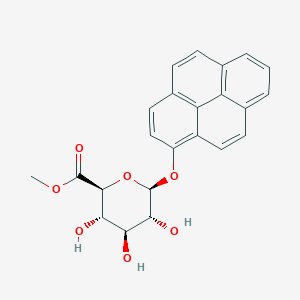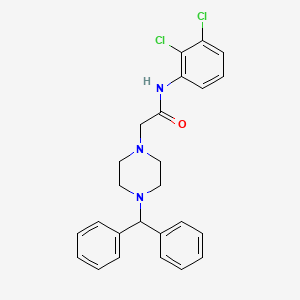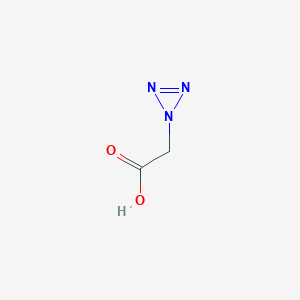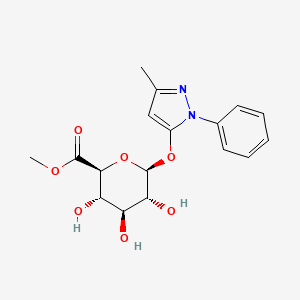
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester is a complex organic compound with the molecular formula C17H20N2O7 and a molecular weight of 364.35 g/mol . This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a glucopyranosiduronic acid methyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehydes in the presence of sodium acetate at room temperature . The reaction proceeds through a three-component mechanism, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group and pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may interact with enzymes and receptors involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid
- 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Ethyl Ester
- 5-Amino-3-methyl-1-phenylpyrazole
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl beta-D-Glucopyranosiduronic Acid Methyl Ester apart from similar compounds is its unique combination of a pyrazole ring, phenyl group, and glucopyranosiduronic acid methyl ester moiety
Properties
Molecular Formula |
C17H20N2O7 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O7/c1-9-8-11(19(18-9)10-6-4-3-5-7-10)25-17-14(22)12(20)13(21)15(26-17)16(23)24-2/h3-8,12-15,17,20-22H,1-2H3/t12-,13-,14+,15-,17+/m0/s1 |
InChI Key |
QNPBONRHFKJEAQ-KSXIZUIISA-N |
Isomeric SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


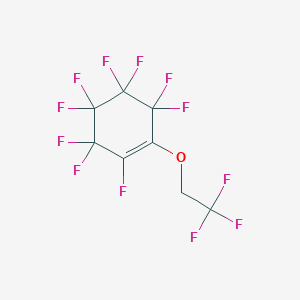
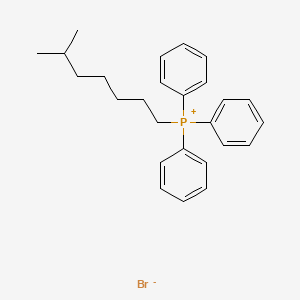
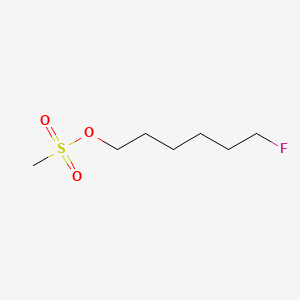

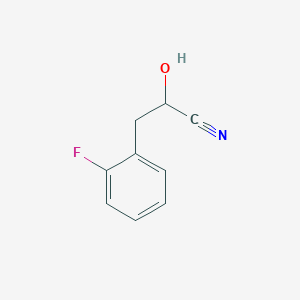
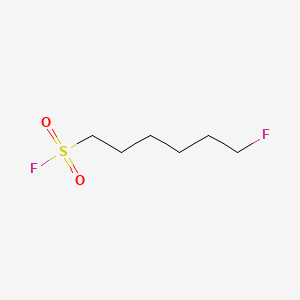
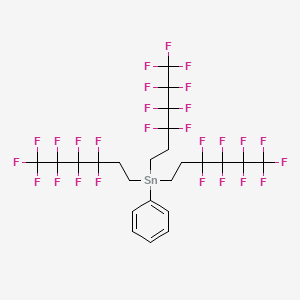
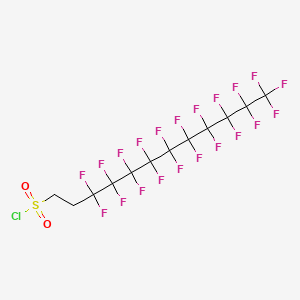
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
